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Compound of Interest

Compound Name: Menin-MLL inhibitor 4

Cat. No.: B12432125

An In-depth Analysis of VTP50469 (Menin-MLL Inhibitor 4) Binding and Pathway Inhibition

This technical guide provides a comprehensive overview of the in silico modeling of the Menin-
Mixed Lineage Leukemia (MLL) interaction, with a specific focus on the potent and selective
inhibitor, VTP50469, also referred to as Menin-MLL inhibitor 4. This document is intended for
researchers, scientists, and drug development professionals engaged in the fields of oncology,
computational chemistry, and drug discovery.

Introduction

The interaction between the protein Menin and the N-terminal region of MLL is a critical
dependency for the development and progression of acute leukemias characterized by MLL
gene rearrangements (MLL-r). This protein-protein interaction (PPI) is essential for the
recruitment of the MLL fusion protein to target genes, leading to the aberrant expression of
downstream targets such as HOXA9 and MEIS1, which in turn drives leukemogenesis.[1][2]
The disruption of the Menin-MLL interaction has therefore emerged as a promising therapeutic
strategy.

VTP50469 is a highly potent, selective, and orally bioavailable small molecule inhibitor of the
Menin-MLL interaction developed through structure-based drug design.[1][3] This guide will
delve into the quantitative aspects of its binding, the methodologies employed for its in silico
modeling, and the signaling pathways it modulates.
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Quantitative Data Summary

The efficacy of VTP50469 has been quantified through various biochemical and cell-based
assays. The following tables summarize the key quantitative data available for this inhibitor.

Parameter Value Assay Reference
Binding Affinity (Ki) 104 pM Biochemical Assay [3][4]

Cell Line IC50 (nM) Assay Type Reference
MOLM13 (MLL-r AML) 13 Cell Proliferation [3114]
THP1 (MLL-r AML) 37 Cell Proliferation [3]
NOMO1 (MLL-r AML) 30 Cell Proliferation [3]

ML2 (MLL-r AML) 16 Cell Proliferation [3]

EOL1 (MLL-r AML) 20 Cell Proliferation [3]

Murine MLL-AF9 ) )

(MLL-T AML) 15 Cell Proliferation [4]
KOPNS8 (MLL-r ALL) 15 Cell Proliferation [3]
HB11;19 (MLL-r ALL) 36 Cell Proliferation [3]
MV4;11 (MLL-r ALL) 17 Cell Proliferation [3]
SEMK2 (MLL-r ALL) 27 Cell Proliferation [3]
RS4;11 (MLL-r ALL) 25 Cell Proliferation [3]

HL-60 (Wild-Type ) ]

MLL) >1,000 Cell Proliferation [5]

K562 (Wild-Type MLL)  >1,000 Cell Proliferation [5]

Reh (Wild-Type MLL) >1,000 Cell Proliferation [5]

Table 1: Binding Affinity and Cellular Potency of VTP50469. This table highlights the sub-
nanomolar binding affinity of VTP50469 to Menin and its potent anti-proliferative activity in
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various MLL-rearranged leukemia cell lines, while showing significantly less effect on cells with
wild-type MLL.

Experimental Protocols

The development of VTP50469 relied heavily on in silico modeling and structure-based design.
Below are detailed methodologies representative of the key experiments involved.

Molecular Docking of VTP50469

Objective: To predict the binding mode and affinity of VTP50469 within the MLL binding pocket
of Menin.

Methodology:

o Protein Preparation: The crystal structure of human Menin in complex with VTP50469 (PDB
ID: 6PKC) is used as the starting point.[6] If starting from an apo structure, the protein would
be prepared by removing water molecules, adding hydrogen atoms, and assigning
appropriate protonation states to titratable residues at a physiological pH. The MLL binding
pocket would be defined based on the co-crystalized ligand or known interacting residues.

o Ligand Preparation: The 3D structure of VTP50469 is generated and energy-minimized using
a suitable force field (e.g., MMFF94). Tautomeric and ionization states at physiological pH
are considered.

e Docking Simulation: A molecular docking program such as AutoDock Vina, GOLD, or Glide is
employed. The prepared Menin protein structure is set as the receptor, and the prepared
VTP50469 structure is used as the ligand. A grid box is defined to encompass the MLL
binding pocket on Menin. The docking algorithm then samples a wide range of ligand
conformations and orientations within the defined binding site.

e Scoring and Analysis: The resulting poses are scored based on a scoring function that
estimates the binding free energy. The top-ranked poses are visually inspected to analyze
the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-cation interactions)
between VTP50469 and the amino acid residues of the Menin binding pocket. These
predicted interactions are then compared with the experimental data from the co-crystal
structure for validation.
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Fluorescence Polarization (FP) Assay

Objective: To experimentally measure the binding affinity of VTP50469 to Menin.
Methodology:

o Reagents: Purified recombinant human Menin protein, a fluorescently labeled MLL-derived
peptide (e.g., FITC-MLL-4-43), and VTP50469.

o Assay Setup: The assay is performed in a suitable buffer (e.g., 50 mM Tris, pH 7.5, 50 mM
NaCl, 1 mM TCEP).

e Procedure:

o Afixed concentration of the fluorescently labeled MLL peptide is incubated with a fixed
concentration of Menin protein.

o Varying concentrations of VTP50469 are added to the mixture.
o The reaction is allowed to reach equilibrium.

o Measurement: The fluorescence polarization of the samples is measured using a plate
reader. When the fluorescent peptide is bound to the larger Menin protein, its tumbling is
slower, resulting in a higher polarization value. When VTP50469 displaces the fluorescent
peptide, the smaller, faster-tumbling peptide results in a lower polarization value.

o Data Analysis: The IC50 value is determined by plotting the fluorescence polarization values
against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-
response curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff
equation.

Visualizations
Menin-MLL Signaling Pathway and Point of Inhibition
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Caption: The Menin-MLL signaling pathway driving leukemogenesis and its inhibition by
VTP50469.

In Silico Docking Workflow for Menin-MLL Inhibitor 4
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Caption: A typical workflow for the in silico molecular docking of VTP50469 to the Menin
protein.

Conclusion

The in silico modeling of the Menin-MLL interaction has been instrumental in the discovery and
optimization of potent inhibitors like VTP50469. The detailed understanding of the binding
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mode and the key interactions at the atomic level, facilitated by computational techniques and
validated by experimental data, provides a robust framework for the development of next-
generation therapeutics for MLL-rearranged leukemias. This guide summarizes the critical data
and methodologies that form the foundation of this targeted drug discovery approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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